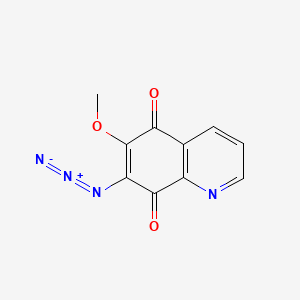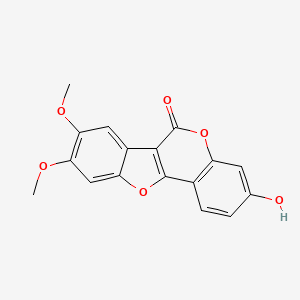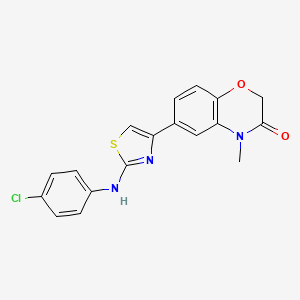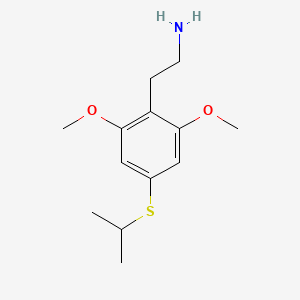
Snv8XM36Y8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-4-(isopropylthio)phenethylamine involves several steps. The starting material is typically 2,6-dimethoxyphenol, which undergoes a series of reactions including sulfonation, nitration, and reduction to yield the final product. The reaction conditions often involve the use of strong acids and bases, as well as high temperatures to facilitate the reactions.
Industrial Production Methods
Industrial production of 2,6-dimethoxy-4-(isopropylthio)phenethylamine is typically carried out in large-scale chemical reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and yield. This includes the use of continuous flow reactors and automated control systems to maintain precise reaction conditions .
化学反应分析
Types of Reactions
2,6-dimethoxy-4-(isopropylthio)phenethylamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinones and other oxidation products.
Reduction: Reduction reactions can convert it into different amines and other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy and isopropylthio groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Nucleophiles: Such as amines and thiols.
Major Products Formed
The major products formed from these reactions include various substituted phenethylamines, quinones, and other derivatives .
科学研究应用
2,6-dimethoxy-4-(isopropylthio)phenethylamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other psychoactive compounds.
Biology: It is studied for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Research is ongoing into its potential use in treating certain psychiatric disorders.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,6-dimethoxy-4-(isopropylthio)phenethylamine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a serotonin receptor agonist, which leads to altered perception and mood. The compound also affects dopamine and norepinephrine systems, contributing to its stimulant effects .
相似化合物的比较
Similar Compounds
2,5-dimethoxy-4-methylamphetamine (DOM): Another psychoactive phenethylamine with similar effects.
2,5-dimethoxy-4-ethylamphetamine (DOET): Similar in structure and effects to 2,6-dimethoxy-4-(isopropylthio)phenethylamine.
2,5-dimethoxy-4-bromoamphetamine (DOB): Known for its potent psychoactive effects.
Uniqueness
2,6-dimethoxy-4-(isopropylthio)phenethylamine is unique due to its specific substitution pattern, which gives it distinct pharmacological properties compared to other phenethylamines. Its isopropylthio group contributes to its unique receptor binding profile and effects .
属性
CAS 编号 |
952006-71-2 |
|---|---|
分子式 |
C13H21NO2S |
分子量 |
255.38 g/mol |
IUPAC 名称 |
2-(2,6-dimethoxy-4-propan-2-ylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO2S/c1-9(2)17-10-7-12(15-3)11(5-6-14)13(8-10)16-4/h7-9H,5-6,14H2,1-4H3 |
InChI 键 |
UMQKLDOKCOSGCS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)SC1=CC(=C(C(=C1)OC)CCN)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



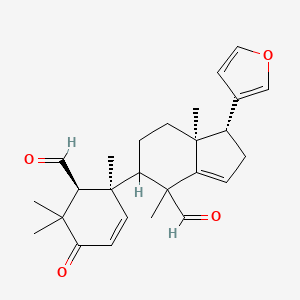
![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B12721747.png)
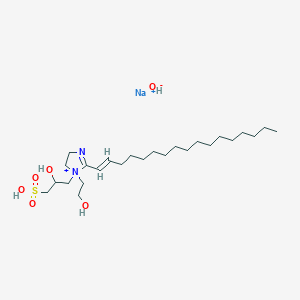
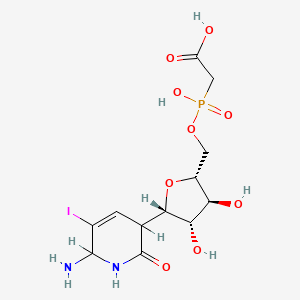


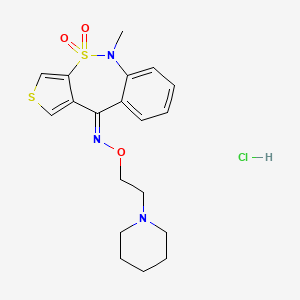
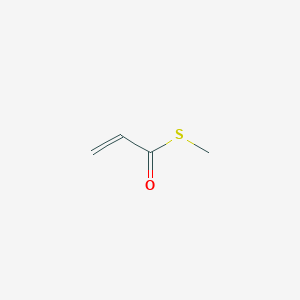
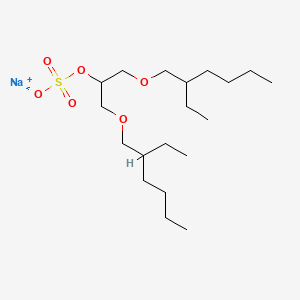
![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl decanoate;(Z)-but-2-enedioic acid](/img/structure/B12721814.png)
